3-(Cyclopentylamino)propanamide

Description

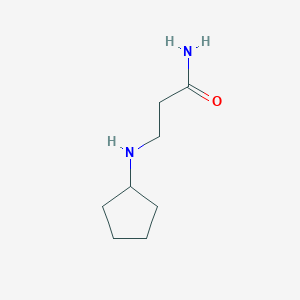

3-(Cyclopentylamino)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclopentylamino group at the third carbon. The cyclopentyl moiety likely enhances lipophilicity, influencing binding interactions in biological systems .

Properties

IUPAC Name |

3-(cyclopentylamino)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-8(11)5-6-10-7-3-1-2-4-7/h7,10H,1-6H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPINGHWYXMRULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Cyclopentylamino)propanamide typically involves the reaction of cyclopentylamine with acrylonitrile, followed by hydrogenation and subsequent amidation . The reaction conditions often include the use of a palladium catalyst under high pressure and temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-(Cyclopentylamino)propanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and alkyl halides for substitution.

Scientific Research Applications

3-(Cyclopentylamino)propanamide is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in proteomics research to study protein interactions and functions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

(a) 3-(Diethylamino)-N-methylpropanamide

- Structure: Features a diethylamino group at the third carbon and an N-methylamide.

- Properties : Increased hydrophobicity due to the diethyl substituent compared to the cyclopentyl group. The InChIKey (KDENMLCJOINJDP-UHFFFAOYSA-N) suggests a compact, branched structure .

- Applications : Acts as a precursor for bioactive molecules, leveraging its tertiary amine for enhanced solubility in organic phases.

(b) 2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45)

- Structure: Incorporates a butylamino group, a cyclooctylethyl chain, and an indole moiety.

- Synthesis : Prepared via acid-catalyzed deprotection of carbamate intermediates in acetic acid and HCl .

Cycloalkyl Substituent Variations

(a) Methyl 3-amino-3-cyclobutylpropanoate

- Structure : Cyclobutyl group instead of cyclopentyl, with an ester functional group.

- This may affect binding affinity in target receptors .

(b) 8-Cyclopentyl-1,3-dipropylxanthine

- Structure : Xanthine derivative with cyclopentyl and propyl groups.

- Relevance: Demonstrates how cyclopentyl groups enhance selectivity in adenosine receptor antagonists.

Physicochemical and Pharmacokinetic Properties

Notes:

- The cyclopentyl group in this compound likely confers higher LogP than diethylamino analogs but lower than bulkier cyclooctyl derivatives.

- Synthetic routes for analogs often involve carbamate intermediates (e.g., GP1 and GP2 protocols in ), suggesting compatibility with scalable methodologies.

Research Implications and Limitations

- Structural Insights: The cyclopentylamino group balances lipophilicity and steric bulk, making it a versatile scaffold for drug discovery. However, the absence of direct crystallographic data (e.g., SHELX-refined structures) limits precise conformational analysis .

- Extrapolations rely on analogs such as 3-amino cyclopropyl propanamide, which shares a similar propanamide core .

Biological Activity

3-(Cyclopentylamino)propanamide, with the chemical formula C_8H_16N_2O, is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, while also providing comparative data on similar compounds.

This compound is synthesized through the reaction of cyclopentylamine with acrylonitrile, followed by hydrogenation and amidation. The compound features an amide functional group, which is crucial for its biological activity. It can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to primary amines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets by binding to their active sites, influencing various biochemical pathways. This interaction can lead to effects such as:

- Inhibition of Enzymatic Activity : The amide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : It may act as a ligand for certain receptors, altering signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by modulating cytokine release.

- Analgesic Effects : It has been investigated for its potential to alleviate pain, particularly in neuropathic models.

- Neuroprotective Effects : Some studies have indicated that it could protect neuronal cells from damage under oxidative stress conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Cyclopentylamino)-N-(3-methylbutyl)propanamide | Additional alkyl group | Enhanced anti-inflammatory effects |

| Propionamide | Shorter carbon chain | Less potent in receptor modulation |

| N,N-Dimethylpropanamide | Two methyl groups on nitrogen | Different binding affinity |

Case Studies

Several studies have evaluated the biological activity of this compound in various contexts:

-

Study on Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory properties in a murine model.

- Findings : Administration of the compound resulted in a significant reduction in pro-inflammatory cytokines compared to control groups.

- : Suggests potential use in treating inflammatory disorders.

-

Neuroprotective Study :

- Objective : To evaluate neuroprotective effects against oxidative stress.

- Findings : The compound demonstrated a protective effect on neuronal cells exposed to oxidative agents, reducing cell death by approximately 30%.

- : Indicates promise for neurodegenerative disease therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.